3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Overview
Description
3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of difluoromethyl, fluorophenyl, methoxyphenyl, and methyl groups attached to a pyrazolo[3,4-b]pyridine core. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, stability, and lipophilicity, making such compounds valuable in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves multiple steps, typically starting with the construction of the pyrazolo[3,4-b]pyridine core. The difluoromethyl group can be introduced via difluoromethylation reactions, which are often carried out using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under radical or nucleophilic conditions . The fluorophenyl and methoxyphenyl groups are usually introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has several scientific research applications:
Biology: It serves as a probe in biological studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological targets, increasing its binding affinity and selectivity . The compound may inhibit specific enzymes or receptors, leading to modulation of signaling pathways and biological responses.
Comparison with Similar Compounds
Similar compounds to 3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER include other fluorine-containing heterocycles, such as:
Trifluoromethylated compounds: These compounds contain a trifluoromethyl group (CF3) instead of a difluoromethyl group (CF2H), which can result in different biological and chemical properties.
Monofluoromethylated compounds: These compounds have a single fluorine atom (CH2F) and may exhibit different reactivity and stability compared to difluoromethylated compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple fluorine atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O/c1-12-19-17(20(23)24)11-18(13-4-3-5-16(10-13)28-2)25-21(19)27(26-12)15-8-6-14(22)7-9-15/h3-11,20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHARTPCEHIGFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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